ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a synthetic organic compound known for its complex structure and significant pharmacological potential. Its unique chemical structure features a benzene ring substituted with fluorine, oxygen, sulfur, and nitrogen atoms, positioning it as a candidate for various scientific research applications, including medicinal chemistry and pharmacology.
Mechanism of Action
Biochemical Pathways
. These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
35) and predicted density (139±01 g/cm3) suggest that it may have favorable pharmacokinetic properties . These properties could impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate typically involves a multi-step process that includes the following key steps:
Starting Materials and Initial Reaction: : The synthesis begins with the preparation of 4-fluoroaniline and benzoic acid derivatives. The 4-fluoroaniline undergoes a nucleophilic substitution reaction with appropriate reagents to introduce the thieno[3,2-d]pyrimidin-4-one structure.
Acetylation: : The intermediate product undergoes acetylation using acetyl chloride in the presence of a base, such as triethylamine, to form the acetylated derivative.
Coupling Reaction: : The acetylated product is coupled with ethyl 4-aminobenzoate under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (1-hydroxybenzotriazole), to form the final compound.
Industrial Production Methods
The industrial production of this compound would likely utilize large-scale batch reactors and continuous flow techniques to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring helps in optimizing conditions and scaling up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is capable of undergoing various chemical reactions:
Oxidation: : This compound can undergo oxidative reactions, potentially involving reagents like hydrogen peroxide or peracids to form oxidized products.
Reduction: : Reductive transformations can occur using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents to modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: : Nucleophiles like alkoxides or amines, electrophiles such as halogens or sulfonyl chlorides, under specific temperature and pH conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonyl-containing derivatives, while reduction might produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: : As a complex organic molecule, it serves as a model compound for studying reaction mechanisms and synthetic strategies.
Biology: : Its potential to interact with biological macromolecules makes it a candidate for studying enzyme inhibition or receptor binding.
Medicine: : The compound's structure suggests potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. It could be used in drug development and screening.
Industry: : Its unique properties might be exploited in material science or as an intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: : Similar in that it contains an ethyl benzoate moiety, but lacks the thieno[3,2-d]pyrimidin-4-one structure.
4-Fluoroaniline Derivatives: : Compounds that share the fluorinated benzene ring but differ in their functional groups and overall structure.
Thieno[3,2-d]pyrimidine Derivatives: : Compounds with the thieno[3,2-d]pyrimidine core, varying in their substituents and additional functional groups.
Uniqueness
What sets ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate apart from similar compounds is its intricate combination of functional groups and the resulting potential for diverse chemical and biological activities. The specific arrangement of atoms confers unique properties that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-19(28)11-27-13-25-20-18(12-32-21(20)22(27)29)14-3-7-16(24)8-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSJULZWLTKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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